2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQZIUDHZYZGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480427-47-1 | |
| Record name | 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes. For instance, some pyrazole derivatives have been found to inhibit the activity of enzymes like acetylcholinesterase (AchE), affecting normal nerve pulses’ transmission.
Biochemical Pathways
Similar compounds have been found to affect pathways related to oxidative stress and cellular damage. For instance, some pyrazole derivatives have been found to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit neurotoxic potentials, affecting the ache activity and mda level in the brain of alevins in association with behavioral parameters.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond.
Biological Activity
2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex cyclopenta[c]pyrazole structure, which contributes to its unique biological properties. The presence of a chloro and methyl group on the phenyl ring enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar pyrazole frameworks exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to act as selective protein inhibitors and possess cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity of Pyrazole Derivatives
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives. The compound's ability to inhibit bacterial growth has been attributed to its interference with bacterial cell wall synthesis and metabolic pathways. For example, compounds structurally related to this compound have demonstrated efficacy against Staphylococcus aureus and other pathogens .
Case Study: Antimicrobial Screening
In vitro assays conducted on similar compounds revealed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency and effectiveness in clinical settings.
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may also exhibit neuroprotective effects. These compounds have been linked to the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Signal Transduction Pathways : It could modulate key signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : By influencing ROS levels, it may protect cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
a) 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine
- Molecular Formula : C₈H₁₁F₂N₃
- Key Differences :
- Difluoroethylamine substituent at position 3 instead of the aromatic chloro-methylphenyl group.
- Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine.
b) 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Substituent Modifications
a) 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Key Differences :
- Simple pyrazole ring without cyclopentane fusion.
- Methyl group at position 1 and 4-chlorophenyl at position 3.
- Impact : Reduced steric hindrance and conformational rigidity compared to the cyclopenta[c]pyrazole core. This may enhance binding flexibility in biological targets .
b) 5-[4-(4-Chlorophenoxy)phenyl]-1H-pyrazol-3-amine
- Molecular Formula : C₁₅H₁₂ClN₃O
- Key Differences: Phenoxy-phenyl substituent introduces an oxygen atom and extended aromatic system.
Preparation Methods
Core Pyrazole Ring Formation
Pyrazole derivatives are classically synthesized via cyclocondensation between hydrazines and 1,3-diketones or β-keto esters. For the target compound, the cyclopenta[c]pyrazole core likely originates from a β-keto ester bearing a preformed cyclopentane ring. For example, ethyl cyclopentanone-2-carboxylate could react with 3-chloro-4-methylphenylhydrazine under reflux in ethanol (Scheme 1).
Reaction Conditions:
- Hydrazine: 3-Chloro-4-methylphenylhydrazine (1.2 equiv)
- β-Keto Ester: Ethyl cyclopentanone-2-carboxylate (1.0 equiv)
- Solvent: Ethanol, reflux, 12–24 hours
- Catalyst: Acetic acid (5 mol%)
This step forms the 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol intermediate, which undergoes subsequent amination.
Amination at Position 3
The hydroxyl group at position 3 is replaced via a nucleophilic substitution or Curtius rearrangement. A two-step process involving:
- Chlorination: Treatment with POCl₃ or SOCl₂ to generate the chloride.
- Ammonolysis: Reaction with aqueous ammonia or ammonium hydroxide under pressure.
Key Data:
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃, DMF | 80°C, 3 h | 85–90 |
| Ammonolysis | NH₄OH (28%) | 100°C, 6 h | 70–75 |
Multi-Component Reaction (MCR) Strategies
DABCO-Catalyzed Three-Component Synthesis
Recent advances in MCRs for pyrano[2,3-c]pyrazoles suggest adaptability for cyclopenta[c]pyrazoles. A plausible route involves:
- Aldehyde: 3-Chloro-4-methylbenzaldehyde
- Pyrazolone: 3-Amino-5-pyrazolone
- Cyclopentanone: As the cyclic ketone component
Procedure:
- Combine aldehyde (1.0 equiv), pyrazolone (1.0 equiv), and cyclopentanone (1.2 equiv) in ethanol.
- Add DABCO (20 mol%) as a base catalyst.
- Reflux at 80°C for 30–60 minutes.
Advantages:
Post-Synthetic Modification
Functionalization of preformed pyrazole rings offers an alternative. For example, Suzuki-Miyaura coupling could introduce the 3-chloro-4-methylphenyl group to a brominated cyclopenta[c]pyrazol-3-amine precursor.
Catalytic System:
Characterization and Validation
Spectroscopic Data
While experimental data for the target compound is unavailable, predicted profiles align with structural analogs:
Predicted ¹H-NMR (400 MHz, DMSO-d6):
| δ (ppm) | Assignment |
|---|---|
| 1.90–2.10 | Cyclopentane CH₂ |
| 2.35 (s) | C4-CH₃ |
| 6.80–7.40 | Aromatic protons |
| 4.50 (s) | NH₂ (exchangeable) |
HRMS (ESI+):
Chromatographic Purity
HPLC methods from analogous compounds suggest:
Challenges and Optimization Opportunities
Regioselectivity in Cyclocondensation
Competing formation of 1H-pyrazole vs. 2H-pyrazole isomers necessitates careful control of reaction kinetics. Lower temperatures (60–70°C) and dropwise hydrazine addition favor the desired 2H-pyrazole.
Amination Efficiency
Direct amination via the Hofmann reaction remains low-yielding (<50%). Alternative pathways using Pd-catalyzed C–N coupling (e.g., Buchwald-Hartwig) may improve efficiency.
Q & A
Q. What are the optimal synthetic routes for 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with carbonyl precursors under acidic conditions . For example, describes a similar cyclopenta[c]pyrazole synthesis via coupling of a pyrazole-amine with a substituted pyrimidine under nucleophilic substitution conditions. Key factors include:
- Temperature control (e.g., 60–80°C for cyclization to avoid side reactions).
- Catalyst selection (e.g., trifluoroacetic acid or Lewis acids to enhance ring closure efficiency).
- Purification steps (e.g., column chromatography or recrystallization to isolate the amine moiety with >95% purity ).
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Verify the presence of characteristic signals, such as the cyclopenta[c]pyrazole ring protons (δ 2.3–3.5 ppm for CH2 groups) and aromatic protons from the 3-chloro-4-methylphenyl substituent (δ 7.1–7.8 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ = ~300–350 Da) and fragmentation patterns consistent with the pyrazole and chlorinated aryl groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement ).
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets, and how are these models validated experimentally?
Methodological Answer:
- Docking workflows : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on the pyrazole core and chloro-methylphenyl group for hydrogen bonding and hydrophobic interactions .
- Validation : Compare docking poses with X-ray crystallography data (e.g., SHELX-refined protein-ligand structures ). Discrepancies >2 Å RMSD warrant re-evaluation of force field parameters.
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro potency but low cellular activity)?
Methodological Answer:
- Orthogonal assays : Confirm target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
- Solubility/Permeability : Measure logP (e.g., shake-flask method) to assess membrane penetration. Structural analogs with reduced logP (e.g., replacing chloro with polar groups) may improve cellular uptake .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., oxidation of the cyclopenta ring). Introduce deuterium or fluorine to block degradation .
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL required for IV administration) .
Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?
Methodological Answer:
Q. What analytical methods quantify trace impurities in bulk synthesis, and how are thresholds set for preclinical studies?
Methodological Answer:
- HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (ICH Q3A guidelines).
- Thresholds : Follow EMA/ICH M7 for genotoxic impurities (e.g., aryl chlorides: limit ≤1.5 µg/day for Phase I trials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
